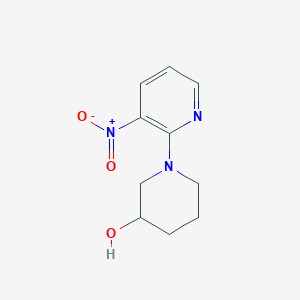

1-(3-Nitropyridin-2-yl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-8-3-2-6-12(7-8)10-9(13(15)16)4-1-5-11-10/h1,4-5,8,14H,2-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZUZUBPJAFQOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288539 | |

| Record name | 1-(3-Nitro-2-pyridinyl)-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-66-0 | |

| Record name | 1-(3-Nitro-2-pyridinyl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Nitro-2-pyridinyl)-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 1-(3-Nitropyridin-2-yl)piperidin-3-ol

A logical retrosynthetic analysis of the target molecule, this compound, involves the disconnection of the C-N bond between the pyridine (B92270) and piperidine (B6355638) rings. This is a standard strategy for N-aryl piperidine derivatives, especially when the aromatic ring is activated by an electron-withdrawing group. amazonaws.comias.ac.inscitepress.org

This disconnection leads to two key synthons: a piperidin-3-ol nucleophile and a 2-substituted-3-nitropyridine electrophile. The synthetic equivalent for the latter is typically a 2-halopyridine, such as 2-chloro-3-nitropyridine (B167233) , where the halogen at the 2-position serves as a good leaving group. The strong electron-withdrawing nitro group at the 3-position activates the 2-position for nucleophilic aromatic substitution (SNAr).

The forward synthesis, therefore, involves the reaction of piperidin-3-ol with 2-chloro-3-nitropyridine . guidechem.comguidechem.com This reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride formed during the substitution.

Further retrosynthetic analysis of the two main precursors leads to simpler, more readily available starting materials. 2-chloro-3-nitropyridine can be synthesized from precursors like 2-chloropyridine (B119429) or 2-aminopyridine (B139424). google.comPiperidin-3-ol can be prepared through the reduction of 3-hydroxypyridine (B118123) or via various ring-closing strategies. google.comdtic.mil

Strategies for the Synthesis of the 3-Nitropyridine (B142982) Moiety

The formation of the 3-nitropyridine core is a critical step. Due to the electron-deficient nature of the pyridine ring, direct electrophilic substitution can be challenging.

Direct nitration of pyridine using standard conditions like a mixture of nitric acid and sulfuric acid results in very low yields of 3-nitropyridine, often below 12%. researchgate.netresearchgate.net This is because under strongly acidic conditions, the pyridine nitrogen is protonated, forming the pyridinium (B92312) ion, which is highly deactivated towards electrophilic attack. researchgate.netvaia.com

A more effective method for the synthesis of 3-nitropyridine involves the use of dinitrogen pentoxide (N₂O₅) in the presence of sulfur dioxide or followed by treatment with sodium bisulfite (NaHSO₃). researchgate.netresearchgate.netpsu.edursc.org This procedure can produce 3-nitropyridine in yields as high as 77%. researchgate.netresearchgate.net

The mechanism of this reaction is not a direct electrophilic aromatic substitution. Instead, it proceeds through the following key steps:

Reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium salt. researchgate.netpsu.edursc.org

Nucleophilic attack of the bisulfite ion at the 2- or 4-position of the N-nitropyridinium ring, forming dihydropyridine (B1217469) intermediates. ntnu.no

A subsequent intramolecular rearrangement, specifically a nih.govrsc.org sigmatropic shift, where the nitro group migrates from the nitrogen atom to the C-3 position. researchgate.netrsc.org

Elimination of the sulfite (B76179) group to restore aromaticity and yield 3-nitropyridine. ntnu.no

| Reagents | Conditions | Product | Yield | Reference(s) |

| N₂O₅, SO₂/H₂O or NaHSO₃/H₂O | Aqueous workup | 3-Nitropyridine | 77% | researchgate.netresearchgate.net |

| N₂O₅, CH₂Cl₂ or MeNO₂, then NaHSO₃/MeOH/H₂O | Room Temperature | 3-Nitropyridine | - | ntnu.no |

| KNO₃, fuming H₂SO₄ | 350 °C | 3-Nitropyridine | 6% | ntnu.no |

The pyridine ring can be constructed de novo through various cycloaddition and cyclocondensation reactions.

Cycloaddition Reactions:

[4+2] Cycloadditions (Diels-Alder type): Inverse electron-demand Diels-Alder reactions are a powerful tool for pyridine synthesis. acsgcipr.org In this approach, an electron-deficient 1-azadiene (e.g., from a 1,2,4-triazine) reacts with an electron-rich dienophile (like an enamine or ynamine). The initial cycloadduct often extrudes a small stable molecule (e.g., N₂) to form the aromatic pyridine ring. rsc.orgacsgcipr.org

[2+2+2] Cycloadditions: Transition metal-catalyzed [2+2+2] cycloadditions of alkynes with a nitrile offer a direct route to substituted pyridines. nih.govyoutube.com This method allows for the assembly of highly substituted pyridine rings in a single step under the influence of catalysts based on cobalt, rhodium, or other transition metals. nih.gov

Cyclocondensation Reactions: The Hantzsch pyridine synthesis and its variations are classic examples of cyclocondensation. These reactions typically involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. youtube.com More generally, 1,5-dicarbonyl compounds or their synthetic equivalents can react with ammonia to form the pyridine ring. youtube.comyoutube.com These methods are often used for the large-scale industrial production of simple pyridines and picolines. acsgcipr.org

To synthesize the required 2-chloro-3-nitropyridine precursor, regioselective functionalization of a pre-existing pyridine ring is necessary. Direct functionalization of pyridine can be challenging due to competing reactions at the 2-, 3-, and 4-positions. benthamdirect.comthieme-connect.comeurekaselect.comnih.gov

A common route to 2-chloro-3-nitropyridine starts from more readily available pyridine derivatives:

From 2-aminopyridine: 2-aminopyridine can be nitrated to give 2-amino-3-nitropyridine. The resulting amino group can then be converted to a chloro group via a Sandmeyer-type reaction.

From 2-hydroxypyridine (B17775) (pyridin-2-one): Nitration of pyridin-2-ol yields 3-nitro-2-pyridone. guidechem.com The resulting pyridone can then be chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to afford 2-chloro-3-nitropyridine. guidechem.comgoogle.com A two-step synthesis starting from pyridin-2-ol has been reported, involving nitration followed by chlorination with thionyl chloride. guidechem.com

The presence of the nitro group at the 3-position makes the 2-position highly electrophilic and susceptible to nucleophilic attack, which is the key to the final step in the synthesis of the target molecule. nih.gov

Strategies for the Synthesis of the Piperidin-3-ol Moiety

The piperidin-3-ol scaffold is a common structural motif. Its synthesis can be achieved through the reduction of pyridine precursors or by constructing the ring from acyclic starting materials.

Several modern synthetic methods are available for the construction of the piperidine ring.

Ring-Closing Metathesis (RCM): RCM is a powerful reaction for the formation of cyclic olefins, including nitrogen heterocycles. researchgate.netbiu.ac.ilsemanticscholar.org The synthesis starts with a suitably protected acyclic diene-containing amine. Treatment with a ruthenium-based catalyst (e.g., Grubbs catalyst) initiates the ring-closing metathesis to form a tetrahydropyridine (B1245486) intermediate. Subsequent reduction of the double bond yields the saturated piperidine ring. This method has been applied to the asymmetric synthesis of 4-substituted 3-aminopiperidines and can be adapted for piperidin-3-ol synthesis. acs.org

Reductive Amination: Intramolecular reductive amination is a widely used method for forming cyclic amines. nih.govresearchgate.net This can be achieved through a one-pot reaction of a dicarbonyl compound with an amine, or by the cyclization of an amino-aldehyde or amino-ketone. For instance, the reductive amination of a 1,5-dicarbonyl compound with ammonia or a primary amine, followed by reduction of the intermediate imine or enamine, leads to the piperidine ring. beilstein-journals.org Iron-catalyzed reductive amination of ω-amino fatty acids has also been developed for piperidine synthesis. nih.gov

Other Cyclization Strategies: Other methods include intramolecular Michael additions, radical cyclizations, and various metal-catalyzed cyclizations of amino-alkenes or amino-alkynes. nih.gov The hydrogenation of 3-hydroxypyridine using catalysts like rhodium or ruthenium is also a direct route to piperidin-3-ol. nih.gov

| Method | Precursor Type | Key Reagents | Product Type | Reference(s) |

| Ring-Closing Metathesis | Acyclic diene-amine | Grubbs Catalyst (Ru-based) | Tetrahydropyridine | biu.ac.ilsemanticscholar.orgacs.org |

| Reductive Amination | 1,5-Dicarbonyl compound | Amine, Reducing Agent (e.g., NaBH₃CN, H₂/Pd) | Piperidine | nih.govresearchgate.nettandfonline.com |

| Hydrogenation | 3-Hydroxypyridine | H₂, Rh or Ru catalyst | Piperidin-3-ol | nih.gov |

| Electroreductive Cyclization | Imine and dihaloalkane | Electric current | Piperidine | beilstein-journals.org |

Stereoselective Hydroxylation and Derivatization

The introduction of a hydroxyl group at the C3 position of the piperidine ring with stereocontrol is a critical step. One advanced strategy involves the stereoselective epoxidation of tetrahydropyridine precursors. nih.gov For these substrates, which contain a basic amino group, N-oxide formation is a potential side reaction. To circumvent this, acids can be added to protonate the nitrogen, which not only protects the amine but can also direct the epoxidation via hydrogen bonding to achieve high diastereoselectivity. nih.gov Subsequent nucleophilic ring-opening of the resulting epoxide provides a versatile method for introducing various functionalities, including the desired hydroxyl group, within a piperidinol framework. nih.gov

Alternative methods include the diastereoselective dihydroxylation of unsaturated piperidine rings. whiterose.ac.uk The stereochemical outcome of such reactions can be influenced by the choice of reagents. For instance, Upjohn (OsO₄/NMO) and Donohoe (OsO₄/TMEDA) conditions can provide complementary diastereoselectivity, although this is highly dependent on the substitution pattern of the piperidine ring. whiterose.ac.uk Chemo-enzymatic strategies, such as using hydroxylase enzymes for C-H oxidation, also present a modern approach to introduce hydroxyl groups stereoselectively onto piperidine frameworks. chemistryviews.org

Reduction of Piperidinone Intermediates

A common and highly effective pathway to 3-hydroxypiperidine (B146073) derivatives is the stereoselective reduction of a corresponding N-protected piperidin-3-one (B1582230) intermediate. chemicalbook.com Biocatalysis, in particular, has emerged as a powerful tool for this transformation. The asymmetric reduction of N-Boc-3-piperidone using ketoreductases (KREDs) can produce (S)-N-Boc-3-hydroxypiperidine with high conversion rates and excellent optical purity. mdpi.com

These enzymatic systems often require a cofactor, such as NADP⁺, which is regenerated in situ. This can be achieved by using a coupled enzyme system, for example, by co-expressing the ketoreductase with glucose dehydrogenase (GDH), which oxidizes glucose to regenerate the cofactor. mdpi.com Studies have shown that optimizing the expression strategy and reaction conditions for these biocatalysts can lead to conversion and optical purity values exceeding 99%. mdpi.com

Below is a table illustrating the efficiency of different biocatalyst preparations in the asymmetric reduction of N-Boc-3-piperidone.

Table 1: Biocatalytic Reduction of N-Boc-3-piperidone Data based on findings from studies on ketoreductase-catalyzed reactions. mdpi.com

| Biocatalyst Preparation | Substrate Concentration (g/L) | Reaction Time (h) | Conversion (%) | Optical Purity (ee, %) |

|---|---|---|---|---|

| Whole Cells (Co-expression) | 100 | 12 | >99 | >99 |

| Cell-Free Extract (Co-expression) | 100 | 8 | >99 | >99 |

| Whole Cells (Mono-expression mix) | 100 | 12 | 95.2 | >99 |

| Cell-Free Extract (Mono-expression mix) | 100 | 10 | 98.5 | >99 |

Besides biocatalysis, traditional chemical reduction methods can be employed, although they may offer less stereoselectivity without chiral auxiliaries or catalysts. nih.govdtic.mil

Coupling Methodologies for N-Alkylation to Construct the Full Scaffold

Once the chiral 3-hydroxypiperidine fragment is obtained, the final step is its attachment to the 3-nitropyridine ring via N-alkylation. This is typically achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the C-N bond in this synthesis. youtube.com The reaction involves the attack of the nucleophilic piperidine nitrogen onto an electron-deficient pyridine ring, displacing a leaving group. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) at the 3-position of the pyridine ring, is crucial as it activates the C2 and C4 positions towards nucleophilic attack. numberanalytics.comresearchgate.net

In the synthesis of this compound, a 2-halo-3-nitropyridine (where the halogen is typically F or Cl) serves as the electrophile. The reaction of 2-halo-3-nitropyridine with 3-hydroxypiperidine proceeds via the addition-elimination mechanism characteristic of SNAr. researchgate.net The choice of solvent and base can significantly influence the reaction's efficiency. nih.govsci-hub.se Aprotic polar solvents like DMSO or NMP are often used to facilitate the reaction. sci-hub.se The reactivity of 2-halopyridines in SNAr reactions can vary depending on the nucleophile and conditions, but for many charge-localized nucleophiles, the order of reactivity is F > Cl > Br > I, as the highly electronegative fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic. sci-hub.se

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile alternative for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction can be used to couple an amine with an aryl halide. In this context, it would involve reacting 3-hydroxypiperidine with a 2-halo-3-nitropyridine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperidine product and regenerate the Pd(0) catalyst. wikipedia.org The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. researchgate.net Sterically hindered biarylphosphine ligands such as XPhos are often effective. acs.org

Optimization of Synthetic Conditions and Yields

To ensure an efficient and scalable synthesis, optimization of the reaction conditions for the coupling step is essential. This typically involves screening various parameters to maximize yield and purity.

Catalyst and Reagent Screening

For the Buchwald-Hartwig amination, a systematic screening of catalysts, ligands, bases, and solvents is critical for optimization. springernature.comcatsci.com High-throughput experimentation (HTE) techniques are often employed to rapidly evaluate a wide array of conditions. springernature.com The screening process can identify the optimal combination for coupling a specific heterocyclic amine with a given aryl halide. acs.org

For example, a screening protocol might evaluate several palladium precatalysts (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂), a variety of phosphine ligands (e.g., XPhos, t-BuXPhos, TrixiePhos), different bases (e.g., NaOtBu, LiOtBu, Cs₂CO₃), and solvents (e.g., toluene (B28343), dioxane). acs.org The results of such a screen provide crucial data for selecting the most effective system for scale-up.

The following table demonstrates a representative screening matrix for a Buchwald-Hartwig amination reaction.

Table 2: Illustrative Catalyst and Reagent Screening for Buchwald-Hartwig Amination Data is illustrative, based on general optimization studies. acs.orgcatsci.com

| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 95 |

| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 88 |

| 3 | [Pd(allyl)Cl]₂ | XPhos | NaOtBu | Toluene | 93 |

| 4 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 75 |

| 5 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 65 |

| 6 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 72 |

| 7 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 91 |

| 8 | Pd₂(dba)₃ | dppf | NaOtBu | Toluene | 45 |

For SNAr reactions, optimization focuses on solvent, base, and temperature to maximize the rate of the desired reaction while minimizing potential side reactions, such as the displacement of the nitro group or degradation of starting materials. nih.govrsc.org

Solvent Effects and Temperature Control

The synthesis of this compound, a substituted nitropyridine, is highly dependent on the careful control of solvent and temperature to ensure optimal yield and purity. The crucial step in its synthesis is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and piperidin-3-ol.

Solvent Selection: The choice of solvent is critical in facilitating the SNAr reaction. Aprotic polar solvents are generally preferred as they can solvate the cation while leaving the nucleophile relatively free, thus enhancing its reactivity. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly employed for similar reactions. For instance, in the synthesis of related 2-substituted 3-nitropyridines, DMF is often used as the solvent, with reactions typically heated to ensure a reasonable reaction rate. nih.gov The use of a non-polar solvent like toluene is also a possibility, often in conjunction with a phase-transfer catalyst to facilitate the reaction between the polar and non-polar reactants. ntnu.no

Temperature Control: Temperature plays a significant role in the rate and selectivity of the reaction. The reaction of 2-chloro-3-nitropyridine with an amine nucleophile is typically conducted at elevated temperatures to overcome the activation energy barrier. For related amination reactions of nitropyridines, temperatures can range from room temperature to reflux, depending on the reactivity of the specific substrates. ntnu.no For example, the reaction of 3-nitropyridine with ammonia in a DMSO/water mixture is carried out at room temperature. ntnu.no In contrast, reactions involving less reactive nucleophiles or substrates may require heating, such as the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with thiols in DMF at 60°C. nih.gov For the synthesis of this compound, a systematic study of the temperature profile would be necessary to optimize the yield and minimize the formation of by-products.

The following table summarizes the typical solvent and temperature conditions used in the synthesis of related nitropyridine derivatives, which can be extrapolated for the synthesis of the target compound.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Reference |

| 3-Nitropyridine | Ammonia | DMSO/water (3:1) | Room Temperature | 2-Amino-5-nitropyridine | ntnu.no |

| 2-Methyl-3,5-dinitropyridine | Benzylthiol | DMF | 60°C | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | nih.gov |

| 2-Methyl-3-nitropyridine | Aromatic Aldehyde | Toluene | Reflux | 2-Arylvinyl-3-nitropyridine | nih.gov |

Purity Enhancement and Isolation Techniques

Following the synthesis of this compound, a robust purification strategy is essential to isolate the compound in high purity. The crude reaction mixture typically contains the desired product, unreacted starting materials, and various by-products.

Initial Work-up: The initial work-up procedure often involves quenching the reaction with water and extracting the product into an organic solvent. The choice of extraction solvent depends on the polarity of the product. For a moderately polar compound like this compound, solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are suitable. The organic layer is then washed with brine to remove residual water and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. google.com

Chromatographic Purification: Column chromatography is the most common method for purifying nitropyridine derivatives. nih.gov Silica gel is the standard stationary phase, and the mobile phase is a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone). The polarity of the eluent is gradually increased to first elute the less polar impurities and then the desired product. Flash chromatography, a modification of column chromatography that uses pressure to speed up the elution, is also frequently used for efficient purification. ntnu.no

Recrystallization: For solid compounds, recrystallization is an effective final purification step to obtain highly pure crystalline material. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature. Common recrystallization solvents for polar compounds include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.

The table below outlines common purification techniques used for nitropyridine derivatives.

| Purification Method | Description | Typical Solvents/Mobile Phases | Reference |

| Column Chromatography | Separation based on polarity using a stationary phase (silica gel) and a liquid mobile phase. | Hexane/Ethyl Acetate, Dichloromethane | nih.govntnu.no |

| Flash Chromatography | A rapid form of column chromatography using pressure to increase flow rate. | Dichloromethane | ntnu.no |

| Recrystallization | Purification of solids based on differences in solubility with temperature. | Ethanol, Ethyl Acetate/Hexane | nih.gov |

Synthesis of Diastereomeric and Enantiomeric Forms for Stereochemical Studies

The presence of a chiral center at the 3-position of the piperidine ring in this compound means that it can exist as a pair of enantiomers, (R)- and (S)-1-(3-nitropyridin-2-yl)piperidin-3-ol. The synthesis and separation of these stereoisomers are crucial for studying their distinct biological activities and stereochemical properties.

Diastereomeric Salt Resolution: A classical method for separating enantiomers is through the formation of diastereomeric salts. This involves reacting the racemic mixture of this compound with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid, mandelic acid, or their derivatives), to form a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. nih.govnih.gov This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. Semi-preparative HPLC can be used to isolate gram quantities of pure enantiomers. nih.gov

Asymmetric Synthesis: An alternative to resolution is the direct synthesis of a single enantiomer, known as asymmetric synthesis. This can be achieved by using a chiral starting material or a chiral catalyst. For instance, starting the synthesis with an enantiomerically pure form of piperidin-3-ol would lead to the corresponding enantiomer of the final product.

The following table summarizes methods for obtaining stereochemically pure forms of piperidine derivatives.

| Method | Description | Key Reagents/Techniques | Reference |

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility. | Chiral acids (e.g., (R)-O-acetyl mandelic acid) | researchgate.net |

| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Chiral columns | nih.govnih.gov |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral starting materials or catalysts. | Enantiomerically pure starting materials | N/A |

Preparation of Structurally Related Analogues for Comparative Analyses

To understand the structure-activity relationship (SAR), it is often necessary to synthesize a series of structurally related analogues of the lead compound, this compound. This involves systematically modifying different parts of the molecule and evaluating the effect of these changes on its properties.

Modification of the Piperidine Ring: Analogues can be prepared by introducing substituents at different positions of the piperidine ring. For example, alkyl or aryl groups could be introduced at the nitrogen atom or other available positions. The hydroxyl group at the 3-position can be replaced with other functional groups, such as an amino group or a halogen, to probe the importance of this hydrogen-bonding moiety.

Modification of the Nitropyridine Ring: The electronic properties of the pyridine ring can be modulated by introducing different substituents. For instance, the nitro group could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, amino) to study their effect. The position of the nitro group can also be varied.

The synthesis of these analogues would generally follow similar synthetic strategies as the parent compound, with appropriate modifications to the starting materials and reaction conditions. For example, the synthesis of 2-arylvinyl-3-nitropyridines involves the condensation of 2-methyl-3-nitropyridines with aromatic aldehydes. nih.gov Similarly, various substituted piperidines can be used in the initial SNAr reaction to generate a library of analogues. nih.gov

The table below lists some examples of compound classes that represent structurally related analogues.

| Compound Class | Description | Synthetic Approach | Reference |

| 2-Arylvinyl-3-nitropyridines | Analogues with a modified substituent at the 2-position of the pyridine ring. | Condensation of 2-methyl-3-nitropyridines with aldehydes. | nih.gov |

| 3-Phenoxypropyl Piperidine Analogues | Analogues with modifications to the substituent on the piperidine nitrogen. | Reaction of piperidine derivatives with substituted phenoxypropyl halides. | nih.gov |

| Substituted 3-Aminopiperidin-4-ols | Analogues with different substitution patterns and functional groups on the piperidine ring. | Ring-opening of epoxides with amines. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the unambiguous elucidation of the 1-(3-nitropyridin-2-yl)piperidin-3-ol structure. Through a series of one- and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, providing a detailed map of the molecular architecture.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit distinct signals corresponding to the 3-nitropyridine (B142982) and piperidin-3-ol moieties. The chemical shifts are heavily influenced by the electronic environment of each nucleus. The strongly electron-withdrawing nitro group significantly deshields the adjacent protons and carbons on the pyridine (B92270) ring. Conversely, the piperidine (B6355638) ring, being an amino substituent, donates electron density to the pyridine ring, influencing the chemical shifts.

¹H NMR: The pyridine ring is expected to show three signals in the aromatic region. The proton at the C-6 position (H-6), being ortho to the piperidine substituent, would appear as a doublet of doublets. The H-4 proton, positioned between the nitro group and the ring nitrogen, is expected to be the most deshielded aromatic proton. chemicalbook.com The hydroxyl proton (3-OH) signal would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration due to hydrogen bonding. Protons on the piperidine ring will appear in the aliphatic region, with the proton at C-3 (H-3) being deshielded by the adjacent hydroxyl group.

¹³C NMR: The carbon atoms of the pyridine ring are expected to be significantly deshielded, particularly C-2 and C-3, due to the attachment of the piperidine and nitro groups, respectively. The piperidine carbons would resonate in the aliphatic region, with C-3 experiencing a downfield shift due to the hydroxyl group's electronegativity. libretexts.org

The following tables provide the predicted chemical shifts (δ) in ppm for the protons and carbons of the molecule, based on data from analogous structures. chemicalbook.comlibretexts.orgchemicalbook.comrsc.org

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted δ (ppm) | Multiplicity | Justification |

|---|---|---|---|

| H-4 (Pyridine) | 8.5 - 8.7 | dd | Deshielded by adjacent ring nitrogen and ortho nitro group. |

| H-6 (Pyridine) | 8.2 - 8.4 | dd | Deshielded by ring nitrogen. |

| H-5 (Pyridine) | 7.2 - 7.4 | dd | Least deshielded pyridine proton. |

| H-3 (Piperidine) | 3.8 - 4.1 | m | Deshielded by the adjacent -OH group. |

| H-2eq, H-6eq (Piperidine) | 3.5 - 3.8 | m | Deshielded by attachment to the pyridine ring. |

| 3-OH | 2.5 - 5.0 | br s | Chemical shift is variable, dependent on H-bonding. libretexts.org |

| H-2ax, H-6ax (Piperidine) | 2.9 - 3.2 | m | Shielded relative to equatorial protons. |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) | Justification |

|---|---|---|

| C-2 (Pyridine) | 155 - 158 | Attached to electronegative nitrogen and substituted with piperidine. |

| C-3 (Pyridine) | 148 - 152 | Attached to the electron-withdrawing nitro group. |

| C-5 (Pyridine) | 135 - 138 | Aromatic carbon adjacent to the nitro-substituted carbon. |

| C-4 (Pyridine) | 128 - 132 | Aromatic methine carbon. |

| C-6 (Pyridine) | 118 - 122 | Aromatic methine carbon. |

| C-3 (Piperidine) | 65 - 70 | Carbon bearing the hydroxyl group. scispace.com |

| C-2, C-6 (Piperidine) | 50 - 55 | Carbons adjacent to the ring nitrogen. |

| C-5 (Piperidine) | 30 - 35 | Aliphatic carbon. |

To confirm the assignments from 1D NMR and establish the complete bonding network, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. Key correlations would be observed between adjacent protons on the pyridine ring (H-4 with H-5, H-5 with H-6) and throughout the piperidine ring's aliphatic spin system (H-2 with H-3, H-3 with H-4, H-4 with H-5, H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on the already determined proton assignments. For example, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~68 ppm, confirming their assignment as H-3 and C-3 of the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) ¹H-¹³C correlations, which helps to piece the molecular fragments together. The key correlation for this molecule would be between the piperidine protons H-2 and/or H-6 and the pyridine carbon C-2, definitively confirming the point of attachment between the two ring systems. Other important correlations would include those from the pyridine proton H-4 to carbons C-2, C-3, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is critical for determining the molecule's three-dimensional structure and preferred conformation, as discussed in the next section. researchgate.net

The stereochemistry and preferred conformation of the piperidine ring, as well as the relative orientation of the two rings, can be determined by analyzing proton-proton coupling constants (³J_HH) and Nuclear Overhauser Effect (NOE) data.

The piperidine ring is expected to adopt a stable chair conformation. ias.ac.in The hydroxyl group at the C-3 position can exist in either an axial or equatorial orientation. The magnitude of the coupling constants for the H-3 proton with the adjacent H-2 and H-4 protons can distinguish between these possibilities. A large coupling constant (typically 8-12 Hz) indicates a diaxial relationship between protons, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. ias.ac.in By analyzing the splitting pattern of H-3, the preferred orientation of the hydroxyl group can be established.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy provides a molecular fingerprint, offering direct information on the functional groups and bonding within the molecule.

The FT-IR and Raman spectra of this compound would be rich with characteristic absorption bands corresponding to its constituent parts.

Hydroxyl Group (-OH): A prominent, broad absorption band is expected in the FT-IR spectrum between 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. libretexts.orgnih.gov Its broadness is a clear indicator of hydrogen bonding. The C-O stretching vibration should appear in the 1050-1150 cm⁻¹ region.

Nitro Group (-NO₂): This group gives rise to two very strong and characteristic stretching vibrations in the FT-IR spectrum. spectroscopyonline.com The asymmetric stretch (ν_as(NO₂)) is typically found between 1550-1475 cm⁻¹, and the symmetric stretch (ν_s(NO₂)) appears between 1360-1290 cm⁻¹. orgchemboulder.comresearchgate.net These intense bands are often diagnostic for the presence of a nitro group.

Pyridine Ring: The aromatic ring will exhibit several characteristic bands. C=C and C=N stretching vibrations are expected in the 1610-1430 cm⁻¹ region. researchgate.netnih.gov Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Piperidine Ring: The saturated ring will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The CH₂ scissoring and wagging deformations occur in the 1470-1260 cm⁻¹ range, while C-N stretching vibrations are typically found between 1250-1020 cm⁻¹. researchgate.netnih.gov

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Comments |

|---|---|---|---|

| O-H stretch | 3200 - 3600 | Strong, Broad | Position and shape are highly sensitive to hydrogen bonding. researchgate.net |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Characteristic of the pyridine ring. |

| Aliphatic C-H stretch | 2850 - 2960 | Medium-Strong | Characteristic of the piperidine ring. |

| Asymmetric NO₂ stretch | 1530 - 1550 | Very Strong | Diagnostic for aromatic nitro compounds. spectroscopyonline.com |

| Pyridine Ring (C=C, C=N) stretch | 1430 - 1610 | Medium-Strong | Multiple bands expected. nih.gov |

| Symmetric NO₂ stretch | 1340 - 1360 | Very Strong | Diagnostic for aromatic nitro compounds. spectroscopyonline.comorgchemboulder.com |

| C-O stretch | 1050 - 1150 | Medium-Strong | Associated with the secondary alcohol. |

The position and shape of the O-H stretching band in the FT-IR spectrum are powerful probes of hydrogen bonding. In a dilute, non-polar solvent, where intermolecular interactions are minimized, a sharper band around 3600-3650 cm⁻¹ for a "free" hydroxyl group might be observed. libretexts.org

However, in the solid state or in polar solvents, extensive hydrogen bonding is expected. This can occur in two ways:

Intermolecular Hydrogen Bonding: The hydroxyl group of one molecule can act as a hydrogen bond donor to an acceptor site on a neighboring molecule. Potential acceptor sites include the nitrogen of the pyridine ring, the oxygen atoms of the nitro group, or the oxygen of another hydroxyl group. This type of interaction leads to the formation of dimers or polymeric chains and results in a significant broadening and red-shifting (to lower wavenumbers, ~3200-3400 cm⁻¹) of the O-H stretching band. nih.gov

Intramolecular Hydrogen Bonding: A hydrogen bond may form within a single molecule. A plausible intramolecular bond could exist between the hydroxyl proton and the nitrogen atom of the pyridine ring, forming a stable six-membered ring structure. nih.govrsc.org Such an interaction would also cause a red-shift in the O-H frequency, but the resulting band might be less broad than that from extensive intermolecular bonding and would be less dependent on concentration.

By comparing the FT-IR spectra recorded under different conditions (e.g., solid-state vs. dilute solution), the dominant type of hydrogen bonding can be elucidated, providing critical insight into the compound's solid-state packing and solution behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Specific experimental UV-Vis absorption data for this compound, including details on absorption maxima (λmax), molar absorptivity (ε), and the electronic transitions involved, are not available in published literature.

Mass Spectrometry (High-Resolution) for Accurate Molecular Formula Confirmation and Fragmentation Pathway Analysis

Detailed high-resolution mass spectrometry (HRMS) data, which would confirm the exact molecular formula (C10H13N3O3) through accurate mass measurement, is not publicly documented. Consequently, an analysis of its specific fragmentation pathways cannot be provided.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

There is no published X-ray crystal structure for this compound in crystallographic databases. As a result, the following detailed analyses, which are dependent on such data, cannot be performed:

Mapping of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking) in the Crystal Lattice

Without this foundational experimental data, a fact-based article meeting the user's specific requirements cannot be constructed.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For 1-(3-Nitropyridin-2-yl)piperidin-3-ol, DFT calculations provide a detailed picture of its behavior at the electronic level.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, this involves finding the minimum energy conformation of the piperidinol ring and its orientation relative to the nitropyridine moiety. The piperidine (B6355638) ring typically adopts a chair conformation, which is the most stable arrangement. The hydroxyl and nitropyridine substituents can exist in either axial or equatorial positions. DFT calculations can precisely determine the energy differences between these conformers, revealing the most probable structure of the molecule.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the oxygen of the hydroxyl group, while the LUMO is anticipated to be concentrated on the electron-deficient nitropyridine ring, particularly the nitro group.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In the MEP map of this compound, the regions around the oxygen atoms of the nitro group and the hydroxyl group are expected to show negative potential (red and yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the piperidine ring and the pyridine (B92270) ring are likely to exhibit positive potential (blue), suggesting they are prone to nucleophilic attack.

Natural Bond Orbital (NBO) analysis offers a detailed understanding of the bonding and electronic interactions within a molecule. It can quantify the charge transfer between different parts of the molecule and identify hyperconjugative interactions, which contribute to molecular stability. In this compound, NBO analysis would likely reveal significant intramolecular charge transfer from the piperidinol moiety to the nitropyridine ring, a consequence of the electron-withdrawing nature of the nitro group.

DFT calculations can accurately predict various spectroscopic parameters. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths can be calculated and compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, predicted spectra would show characteristic signals for the protons and carbons of the piperidine and pyridine rings, as well as vibrational modes associated with the nitro and hydroxyl groups.

Table 2: Predicted Spectroscopic Data

| Spectrum | Key Predicted Peaks |

|---|---|

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR | Data not available |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, interactions with solvent molecules, and other dynamic processes. For this compound, MD simulations could be used to study its behavior in different solvent environments and to explore its conformational flexibility in greater detail.

Conformational Dynamics and Flexibility in Solution Environments

Molecular dynamics (MD) simulations are a primary tool for exploring the conformational landscape of a molecule in a realistic solvent environment. nih.gov These simulations model the movements of atoms over time, revealing the molecule's flexibility and preferred shapes in solution.

For this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with explicit water molecules (e.g., TIP3P model) and neutralizing ions to mimic physiological conditions. nih.gov The system is first subjected to energy minimization to remove any unfavorable atomic clashes. Following this, the simulation is run for a duration ranging from nanoseconds to microseconds, during which the positions and velocities of all atoms are calculated by integrating Newton's equations of motion. mdpi.com

Analysis of the resulting trajectory would reveal the dynamic behavior of the molecule's key structural features:

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation. MD simulations can quantify the stability of this conformation and explore the possibility and frequency of ring-flipping to alternative chair or boat/twist-boat conformations.

Rotatable Bonds: The simulation would track the rotation around the C-N bond connecting the pyridine and piperidine rings and the C-O bond of the hydroxyl group. This reveals the preferred orientations of these substituents relative to each other and the steric and electronic factors governing their flexibility.

Ligand-Protein Interaction Simulations (without clinical implications, focusing on binding dynamics and stability)

Once a potential binding pose of this compound within a biological macromolecule is predicted (e.g., via molecular docking), MD simulations are employed to assess the stability and dynamics of this ligand-protein complex. nih.gov These simulations provide a more realistic view of the binding event than static docking poses by incorporating the flexibility of both the ligand and the protein.

The simulation of the complex, solvated in water, allows for the analysis of several key parameters:

Binding Pose Stability: The root-mean-square deviation (RMSD) of the ligand's atoms relative to its initial docked position is monitored throughout the simulation. A low and stable RMSD value suggests that the binding pose is stable, whereas large fluctuations or a steady increase in RMSD may indicate an unstable or transient interaction. mdpi.com

Interaction Persistence: The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose are tracked over time. MD simulations can determine the percentage of simulation time that a particular hydrogen bond is maintained, providing a measure of its strength and importance for the binding. researchgate.net Water-bridged interactions, where a water molecule mediates the connection between the ligand and protein, can also be identified and quantified. researchgate.net

These simulations offer a detailed understanding of the dynamic interplay between the ligand and its target, highlighting the key residues and interactions that contribute to the stability of the complex. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. rdd.edu.iq This method explores various possible orientations and conformations of the ligand within the target's binding site and uses a scoring function to estimate the strength of the interaction, often expressed as a binding energy. nih.gov

Prediction of Preferred Binding Modes with Selected Biological Macromolecules (e.g., enzymes, receptors, nucleic acids)

For this compound, docking studies could be performed against a variety of relevant biological targets. Given the prevalence of piperidine and pyridine scaffolds in medicinal chemistry, potential targets could include kinases, G protein-coupled receptors (GPCRs) like dopamine or sigma receptors, and bacterial enzymes. nih.govsemanticscholar.orgnih.govmdpi.com

The process involves:

Preparation of Structures: A high-resolution 3D structure of the target macromolecule is obtained, typically from a repository like the Protein Data Bank (PDB). nih.gov The structure of this compound is built and optimized to find its lowest energy conformation.

Defining the Binding Site: The region on the macromolecule where the ligand is expected to bind is defined. This is often a known active site or an allosteric pocket.

Docking Simulation: A docking algorithm systematically places the ligand in the defined binding site in numerous different orientations and conformations.

Scoring and Ranking: Each generated pose is evaluated using a scoring function that approximates the binding free energy. The poses are then ranked, with the top-ranked pose representing the most probable binding mode.

The predicted binding mode reveals the specific orientation of the ligand and highlights which parts of the molecule are positioned to interact with residues in the binding pocket.

Energetic Analysis of Predicted Binding Poses and Key Intermolecular Interactions

The primary output of a docking study is the predicted binding energy, which provides a quantitative estimate of binding affinity. A more negative value typically indicates a more favorable interaction. Beyond this single score, a detailed analysis of the best-ranked binding pose is crucial for understanding the molecular basis of the interaction. nih.gov

This analysis identifies all significant non-covalent interactions between this compound and the amino acid residues of the target protein. These interactions can include:

Hydrogen Bonds: The hydroxyl group (-OH) on the piperidine ring and the oxygen atoms of the nitro group (-NO2) are potential hydrogen bond donors and acceptors, respectively. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

Salt Bridges: If the piperidine nitrogen becomes protonated, it can form a strong electrostatic interaction (a salt bridge) with negatively charged residues like aspartate or glutamate. nih.gov

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The aliphatic piperidine ring and parts of the pyridine ring can form favorable hydrophobic contacts with nonpolar residues.

The following interactive table illustrates the type of data that would be generated from an energetic analysis of a hypothetical docking pose.

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Hydroxyl (-OH) | Asp110 | 2.8 |

| Hydrogen Bond | Nitro (-NO2) | Ser152 | 3.1 |

| π-π Stacking | Pyridine Ring | Phe250 | 3.5 |

| Salt Bridge | Piperidine (N+) | Asp110 | 3.2 |

| Hydrophobic | Piperidine Ring | Val65 | 3.9 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results.

Reactivity Descriptors and Reaction Pathway Modeling

Computational methods based on quantum mechanics, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties and chemical reactivity of a molecule. researchgate.net

Computation of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)

Global and local reactivity descriptors derived from DFT calculations can predict how this compound is likely to behave in a chemical reaction. These descriptors are calculated based on the energies and distributions of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronic Chemical Potential (μ): Relates to the molecule's tendency to lose electrons.

Global Electrophilicity Index (ω): Quantifies the molecule's ability to accept electrons, indicating its electrophilic character.

Local Descriptors , such as Fukui functions, pinpoint the most reactive sites within the molecule. The Fukui function indicates the change in electron density at a specific atom when the total number of electrons in the molecule changes. This allows for the identification of:

Sites for Nucleophilic Attack: Regions where the molecule is most likely to accept electrons.

Sites for Electrophilic Attack: Regions where the molecule is most likely to donate electrons.

Sites for Radical Attack: Regions susceptible to attack by radicals.

For this compound, these calculations would likely identify the electron-deficient pyridine ring, influenced by the nitro group, as a primary site for nucleophilic attack, while other parts of the molecule would be more susceptible to electrophilic attack.

The following table presents an example of the kind of data generated from a DFT analysis.

| Descriptor | Calculated Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons |

| LUMO Energy | -2.1 eV | Energy of the lowest available electron orbital |

| Energy Gap (ΔE) | 4.4 eV | Relates to chemical stability |

| Electrophilicity Index (ω) | 2.2 | Indicates a moderate electrophilic nature |

Note: The data in this table is for illustrative purposes only and does not represent actual computational results.

Theoretical Prediction of Chemical Transformations and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity and potential chemical transformations of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to model reaction mechanisms, calculate energy barriers, and analyze electronic properties to forecast the compound's behavior under various conditions. These theoretical investigations offer critical insights into the molecule's formation and its subsequent reactivity.

Mechanism of Formation: Nucleophilic Aromatic Substitution (SNAr)

The most probable synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halo-3-nitropyridine (e.g., 2-chloro-3-nitropyridine) and 3-hydroxypiperidine (B146073). Computational studies on analogous systems, such as the reaction of dinitropyridines with piperidine, provide a detailed model for this transformation researchgate.net.

The reaction mechanism is predicted to proceed through a two-step process involving the formation of a Meisenheimer complex. The electron-withdrawing nitro group (–NO₂) at the C3 position of the pyridine ring is crucial, as it activates the ring for nucleophilic attack by withdrawing electron density, particularly from the ortho (C2) and para (C4) positions researchgate.netresearchgate.net. This makes the C2 carbon highly electrophilic and susceptible to attack by the secondary amine of 3-hydroxypiperidine.

DFT calculations can elucidate the energetics of this pathway:

Formation of the Meisenheimer Complex: The nucleophilic nitrogen of 3-hydroxypiperidine attacks the electron-deficient C2 carbon of the pyridine ring, breaking the aromaticity and forming a stabilized anionic intermediate known as a Meisenheimer complex.

Decomposition of the Intermediate: The leaving group (e.g., a chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

Below is an illustrative data table representing the kind of energetic data that would be calculated using DFT to analyze this reaction pathway.

| Reaction Step | Description | Calculated Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |

|---|---|---|---|

| Step 1 (Uncatalyzed) | Formation of Meisenheimer Complex | 15.2 | -5.8 |

| Step 2 (Uncatalyzed) | Decomposition of Meisenheimer Complex (Rate-Determining) | 28.5 | -7.1 |

| Step 1 (Base-Catalyzed) | Formation of Meisenheimer Complex (Rate-Determining) | 14.8 | -5.8 |

| Step 2 (Base-Catalyzed) | Decomposition of Meisenheimer Complex | 12.5 | -7.1 |

Note: The data in this table is hypothetical and serves to illustrate typical computational findings for SNAr reactions based on analogous systems. researchgate.net

Predicted Reactivity and Subsequent Transformations

Beyond its formation, computational methods can predict other likely chemical transformations of this compound by examining its functional groups.

Nitro Group Reduction: The nitro group is readily reducible. Theoretical studies predict that this transformation proceeds in a stepwise manner, involving nitroso and hydroxylamino intermediates before yielding the corresponding amine, 2-(3-aminopyridin-2-yl)piperidin-3-ol nih.gov. This transformation is significant as it dramatically alters the electronic properties of the pyridine ring. The Hammett equation predicts the substituent effect changes from strongly electron-withdrawing (NO₂, σp = +0.78) to strongly electron-donating (NH₂, σp = -0.66), which would fundamentally change the molecule's reactivity in further reactions nih.gov.

Oxidation of the Hydroxyl Group: The secondary alcohol on the piperidine ring is a site for oxidation. Computational models can be used to explore potential mechanisms, such as those involving hydrogen atom abstraction or β-hydride elimination nih.govnih.gov. These calculations can predict the activation barriers for different oxidizing agents and conditions, helping to determine the feasibility of converting the hydroxyl group into a ketone, yielding 1-(3-nitropyridin-2-yl)piperidin-3-one.

Frontier Molecular Orbital (FMO) Analysis: FMO theory is a powerful predictive tool in computational chemistry. By calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the most likely sites for electrophilic and nucleophilic attack.

LUMO: The LUMO is typically localized over the nitropyridine ring, particularly on the carbon atoms ortho and para to the nitro group. A low LUMO energy indicates a high susceptibility to nucleophilic attack, which is consistent with the SNAr formation mechanism chemrxiv.org.

HOMO: The HOMO is often distributed over the piperidine ring and the nitrogen atom of the amino group (if the nitro group were reduced). This indicates these are the most probable sites for electrophilic attack.

An analysis of local reactivity descriptors, such as the molecular electrostatic potential (ESP), can further refine these predictions, identifying specific atoms most susceptible to attack chemrxiv.org.

The following table provides representative data from a theoretical FMO and ESP analysis, illustrating how these descriptors predict reactivity.

| Descriptor | Region of Molecule | Calculated Value (Illustrative) | Predicted Chemical Implication |

|---|---|---|---|

| ELUMO | Nitropyridine Ring | -2.5 eV | Susceptible to nucleophilic attack. chemrxiv.org |

| EHOMO | Piperidine Ring N-atom | -7.8 eV | Site of protonation or reaction with electrophiles. |

| ESPmax (Positive) | C2-carbon of Pyridine Ring | +35 kcal/mol | Most electrophilic center, confirming the site for SNAr. chemrxiv.org |

| ESPmin (Negative) | Oxygen atoms of Nitro Group | -55 kcal/mol | Site for interaction with Lewis acids or hydrogen bonding. |

Note: The data in this table is hypothetical, intended to represent the output of computational analyses.

Molecular Interactions with Biological Systems in Vitro and in Silico Mechanistic Studies

In Vitro Enzyme and Receptor Binding/Modulation Studies (Molecular Level)

While no enzyme inhibition data exists for 1-(3-Nitropyridin-2-yl)piperidin-3-ol, extensive research has been conducted on the closely related analog, 1-(3-nitropyridin-2-yl)piperazine , particularly as an inhibitor of urease.

Urease Inhibition: Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea, a process critical for the survival of certain pathogens like Helicobacter pylori in the acidic environment of the stomach. nih.gov Inhibition of this enzyme is a key strategy for treating infections caused by such pathogens. nih.gov

Derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as potent urease inhibitors. nih.govmdpi.com In these studies, the core structure, consisting of the 3-nitropyridine (B142982) ring linked to a piperazine, serves as a scaffold for further modification. Various aryl acetamides and propioamides are attached to the second nitrogen of the piperazine ring to enhance binding and inhibitory activity. nih.gov

In vitro inhibition assays against jack bean urease revealed that several of these derivatives exhibit significantly greater potency than the standard inhibitor, thiourea. nih.govmdpi.com For instance, two of the most active inhibitors from one study, compounds 5b and 7e , displayed IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to an IC₅₀ of 23.2 ± 11.0 µM for thiourea. nih.gov The precursor compound, 1-(3-nitropyridin-2-yl)piperazine, also showed notable activity with an IC₅₀ value of 3.90 ± 1.91 µM. nih.gov

In silico molecular docking studies suggest that these potent inhibitors form favorable interactions within the active site of the urease enzyme. The calculated binding energies for the most active compounds were significantly lower (-8.0 to -8.1 kcal/mol) than that of thiourea (-2.8 kcal/mol), indicating a more stable enzyme-inhibitor complex. nih.gov

Interactive Data Table: Urease Inhibition by 1-(3-Nitropyridin-2-yl)piperazine Analogs

| Compound | Description | IC₅₀ (µM) | Binding Energy (kcal/mol) |

| Compound 5b | Derivative of 1-(3-nitropyridin-2-yl)piperazine | 2.0 ± 0.73 | -8.0 |

| Compound 7e | Derivative of 1-(3-nitropyridin-2-yl)piperazine | 2.24 ± 1.63 | -8.1 |

| Parent Compound | 1-(3-Nitropyridin-2-yl)piperazine | 3.90 ± 1.91 | -6.1 |

| Thiourea | Standard Inhibitor | 23.2 ± 11.0 | -2.8 |

Direct ligand-receptor binding studies for this compound are not available. However, research on other molecules containing the piperidine (B6355638) scaffold demonstrates their ability to interact with various receptors.

For example, a study on piperidine and piperazine derivatives identified compounds with high affinity for both histamine H3 (H₃R) and sigma-1 (σ₁R) receptors. nih.gov The study highlighted that the piperidine moiety was a critical structural element for dual H₃/σ₁ receptor activity. nih.gov In another investigation, 4-amino-2-(piperidin-3-yl)isoindoline-1,3-diones, which share the piperidin-3-yl group, demonstrated varying degrees of binding to σ₁, σ₂, and serotonin (5HT₂ₐ, 5HT₂ₑ, and 5HT₃) receptors. nih.gov These findings underscore the versatility of the piperidine scaffold in molecular recognition at different receptor sites, though the specific binding profile is highly dependent on the complete structure of the molecule.

There is no information in the reviewed literature regarding the modulation of protein-protein interactions by this compound or its close structural analogs.

In Vitro Mechanistic Investigations of Cellular Processes (Molecular Focus)

The antioxidant potential of this compound has not been specifically evaluated. Generally, piperidine and pyridine (B92270) derivatives have been investigated for their ability to scavenge free radicals. pensoft.netnih.govmdpi.com For instance, certain pyrimidine acrylamides containing a piperidine moiety were studied for their antioxidant potential, showing moderate activity in DPPH assays and good lipid peroxidation inhibition. mdpi.com However, the presence and position of substituents, such as the nitro group on the pyridine ring, can significantly influence these properties, and no direct data is available for this specific structural combination.

No studies have directly investigated the effect of this compound on biomolecular synthesis. However, the piperidine scaffold is a component of molecules known to interfere with DNA function by targeting DNA gyrase.

DNA Gyrase Interaction: DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to cell death. researchgate.net A study on Mycobacterium abscessus identified a class of piperidine-4-carboxamides as novel inhibitors of DNA gyrase. nih.gov These compounds were shown to cause DNA damage mediated by the gyrase enzyme. nih.gov Furthermore, in silico docking studies have been performed on other novel piperidine analogues to evaluate their potential binding to the DNA gyrase enzyme, with some designs showing strong theoretical binding affinity. researchgate.net These findings suggest that the piperidine ring system can serve as a scaffold for molecules that target and inhibit the function of bacterial DNA gyrase.

Structure-Activity Relationships (SAR) for Molecular Recognition and Modulation (Non-Clinical Context)

The structure-activity relationship (SAR) of this compound is a critical area of investigation for understanding its molecular interactions. Although specific, comprehensive SAR studies on this exact molecule are not extensively documented in publicly available literature, general principles derived from related nitropyridine and piperidine derivatives can provide significant insights. The following sections explore the impact of structural modifications on in vitro binding affinities and the role of stereochemistry in molecular interactions, based on analogous compounds.

Impact of Structural Modifications on In Vitro Binding Affinities and Mechanistic Modulation

Structural modifications to the this compound scaffold can be systematically analyzed by considering the three main components: the 3-nitropyridine ring, the piperidine ring, and the hydroxyl group at the 3-position of the piperidine ring.

Position of the Nitro Group: The placement of the nitro group at the 3-position is significant. This positioning affects the reactivity and the potential for hydrogen bonding and other non-covalent interactions. Studies on other nitropyridine derivatives have shown that the position of the nitro group can dramatically alter biological activity.

Substitution on the Pyridine Ring: The introduction of other substituents on the pyridine ring could modulate activity. For instance, the addition of electron-donating or electron-withdrawing groups at other positions might alter the binding affinity and selectivity for specific biological targets.

The Piperidine Moiety: The piperidine ring provides a three-dimensional scaffold that is prevalent in many biologically active compounds. Its conformation and substitution patterns are key determinants of molecular recognition.

N-Substitution on the Piperidine Ring: The linkage to the 3-nitropyridine at the N-1 position of the piperidine is a defining feature. Modifications at this position, such as replacing the nitropyridine ring with other aromatic or heterocyclic systems, would be expected to have a profound impact on the compound's interaction profile.

Substitution on the Piperidine Ring Carbons: The introduction of substituents on the carbon atoms of the piperidine ring can influence both the potency and selectivity of the molecule. For example, alkyl groups could enhance lipophilicity, potentially leading to different interactions with target proteins.

The 3-Hydroxyl Group: The hydroxyl group at the 3-position of the piperidine ring is a key functional group that can act as both a hydrogen bond donor and acceptor.

Presence and Position of the Hydroxyl Group: The presence of this hydroxyl group is critical for forming specific hydrogen bonds with amino acid residues in a target's binding site. Moving the hydroxyl group to the 4-position, for instance, would alter the geometry of these potential interactions and likely change the binding affinity.

Modification of the Hydroxyl Group: Conversion of the hydroxyl group to an ether or an ester would eliminate its hydrogen bond donating capability and increase lipophilicity, which could lead to a different biological activity profile.

The following table summarizes the anticipated impact of various structural modifications on the in vitro binding affinities of hypothetical analogs of this compound, based on general SAR principles for related compound classes.

| Modification Site | Structural Change | Expected Impact on Binding Affinity | Rationale |

| 3-Nitropyridine Ring | Removal of the nitro group | Likely decrease | The nitro group is a key electronic feature and potential hydrogen bond acceptor. |

| Shifting the nitro group to the 5-position | Significant change (increase or decrease) | Alters the electronic distribution and steric profile of the pyridine ring. | |

| Addition of a methyl group at the 4-position | Potential steric hindrance or favorable hydrophobic interaction | Depends on the topology of the binding site. | |

| Piperidine Ring | Replacement with a pyrrolidine ring | Altered affinity and selectivity | Changes the ring size and conformational flexibility. |

| N-alkylation of the piperidine nitrogen | Not directly applicable (N is part of the linkage) | N/A | |

| C-methylation at the 4-position | May increase affinity through hydrophobic interactions | Depends on the presence of a corresponding hydrophobic pocket. | |

| 3-Hydroxyl Group | Removal of the hydroxyl group | Likely significant decrease | Loss of a key hydrogen bonding group. |

| O-methylation (conversion to an ether) | Altered affinity and selectivity | Loss of hydrogen bond donor capability and increased lipophilicity. | |

| Inversion of stereochemistry at C-3 | Potential significant change in affinity | The spatial orientation of the hydroxyl group is often critical for binding. |

Stereochemical Effects on Molecular Interactions

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The compound this compound possesses a chiral center at the 3-position of the piperidine ring, meaning it can exist as two enantiomers: (R)-1-(3-Nitropyridin-2-yl)piperidin-3-ol and (S)-1-(3-Nitropyridin-2-yl)piperidin-3-ol.

The spatial orientation of the hydroxyl group will be different in the two enantiomers. This seemingly subtle difference can have a profound impact on how the molecule fits into a binding site and the specific interactions it can form. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being much more potent than the other (the eutomer vs. the distomer).

Studies on related piperidin-4-ol derivatives have demonstrated that the stereochemistry significantly influences biological activities tandfonline.com. The axial versus equatorial orientation of the hydroxyl group, which is determined by the stereochemistry and the conformational preference of the piperidine ring, dictates the ability to form crucial hydrogen bonds with a target protein. It is highly probable that a similar stereochemical dependence exists for this compound.

The differential activity of the (R) and (S) enantiomers can be attributed to one or more of the following factors:

Three-Point Attachment Model: The concept that a chiral molecule must interact with its target at a minimum of three points to achieve stereospecificity is highly relevant here. The nitrogen of the pyridine, the nitro group, and the stereochemically defined hydroxyl group could constitute these three points. A change in the stereochemistry at the C-3 position would alter the spatial arrangement of these interaction points, potentially disrupting the optimal binding orientation for one of the enantiomers.

Steric Hindrance: The hydroxyl group of one enantiomer might be perfectly positioned to form a favorable interaction, while the corresponding group in the other enantiomer could lead to a steric clash with the binding site.

Conformational Effects: The stereochemistry at C-3 can influence the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat). This, in turn, affects the relative positioning of all substituents on the ring and their ability to engage with the target.

The following table illustrates the potential differences in molecular interactions between the (R) and (S) enantiomers of this compound.

| Enantiomer | Potential Interaction Profile | Hypothesized Consequence on Binding |

| (R)-1-(3-Nitropyridin-2-yl)piperidin-3-ol | The hydroxyl group may be oriented in a way that allows for optimal hydrogen bonding with a specific amino acid residue (e.g., a serine or threonine). | Higher binding affinity if this interaction is critical for molecular recognition. |

| (S)-1-(3-Nitropyridin-2-yl)piperidin-3-ol | The hydroxyl group may be in a less favorable position, potentially leading to a weaker or no hydrogen bond, or even steric repulsion. | Lower binding affinity if the optimal hydrogen bond cannot be formed. |

Application As a Synthetic Intermediate and Scaffold Development

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of functional groups in 1-(3-Nitropyridin-2-yl)piperidin-3-ol allows for its use as a starting material in the construction of more elaborate molecular frameworks. Each reactive site on the molecule can be addressed with a high degree of chemical selectivity, enabling a modular approach to the synthesis of complex structures.

The secondary amine within the piperidine (B6355638) ring is a key site for derivatization. Standard organic transformations can be employed to introduce a wide variety of substituents at this position. While specific literature on the derivatization of this compound is not abundant, the reactivity of the piperidine nitrogen is well-established. mdpi.comnih.gov For instance, N-alkylation, N-acylation, and reductive amination are common methods to modify such secondary amines. These reactions would allow for the introduction of diverse functional groups, thereby expanding the chemical space accessible from this starting material. The ability to remove the pyridin-2-yl directing group under certain conditions further enhances the synthetic utility of related N-(pyridin-2-yl)piperidines. researchgate.net

The 3-nitropyridine (B142982) moiety is another focal point for synthetic transformations. nih.gov The nitro group is particularly important as it can be readily converted into other functional groups. A key transformation is the reduction of the nitro group to an amine, which dramatically alters the electronic properties of the pyridine (B92270) ring. niper.gov.indundee.ac.uk This conversion of a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent opens up new avenues for further functionalization. niper.gov.in

Common methods for the reduction of aromatic nitro groups are well-documented and include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel, as well as the use of metals such as iron, tin, or zinc in an acidic medium. niper.gov.indundee.ac.uk The resulting aminopyridine can then undergo a variety of subsequent reactions, including diazotization followed by substitution, or coupling reactions to build more complex molecular architectures.